molecular formula C28H41NS B082127 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine CAS No. 10538-33-7

3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine

Cat. No. B082127
CAS RN: 10538-33-7
M. Wt: 423.7 g/mol
InChI Key: VZXJHQBFMJESBV-UHFFFAOYSA-N
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Description

3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine, also known as DPPH, is a stable free radical that is widely used as a scavenger of other free radicals in chemical and biological systems. DPPH is a highly efficient antioxidant and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism Of Action

The mechanism of action of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves the donation of a hydrogen atom to a free radical, resulting in the formation of a stable 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine molecule. This process effectively neutralizes the free radical and prevents it from causing damage to other molecules in the system.

Biochemical And Physiological Effects

3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has been shown to improve cognitive function and protect against oxidative stress-induced damage in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine in lab experiments is its stability and ease of use. 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is a stable free radical that can be easily synthesized and purified, making it a reliable and consistent model compound for studying antioxidant activity. However, one limitation of using 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is that it may not accurately reflect the antioxidant activity of compounds in vivo, as the physiological environment is much more complex than the in vitro systems typically used in lab experiments.

Future Directions

There are many potential future directions for research involving 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine. One area of interest is the development of new drugs and therapies that target the antioxidant properties of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine. Another area of interest is the use of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine as a model compound for studying the antioxidant activity of natural products, such as plant extracts and essential oils. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine in vivo, and to determine its potential as a therapeutic agent for a variety of diseases.

Synthesis Methods

The synthesis of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves the reaction of 3,7-dimethylphenothiazine with two equivalents of 2,4,4-trimethylpentene in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to yield pure 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine.

Scientific Research Applications

3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is widely used in scientific research as a model compound for studying the antioxidant properties of other compounds. It is also used as a standard for measuring the antioxidant activity of natural products, such as plant extracts and essential oils. In addition, 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is used in the development of new drugs and therapies for a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

3,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-11-13-21-23(15-19)30-24-16-20(12-14-22(24)29-21)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXJHQBFMJESBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147103
Record name 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
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URL https://comptox.epa.gov/dashboard/DTXSID20147103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine

CAS RN

10538-33-7
Record name 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-33-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
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